Methyl 4-methoxy-3-(trifluoromethyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methoxy-3-(trifluoromethyl)picolinate is an organic compound with the molecular formula C9H8F3NO3 It is a derivative of picolinic acid, featuring a trifluoromethyl group and a methoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methoxy-3-(trifluoromethyl)picolinate typically involves the esterification of 4-methoxy-3-(trifluoromethyl)picolinic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is often purified using large-scale crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methoxy-3-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 4-methoxy-3-(trifluoromethyl)picolinic acid.
Reduction: Formation of Methyl 4-methoxy-3-methylpicolinate.
Substitution: Formation of halogenated derivatives such as Methyl 4-chloro-3-(trifluoromethyl)picolinate.
Scientific Research Applications
Methyl 4-methoxy-3-(trifluoromethyl)picolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-3-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
- Methyl 4-(trifluoromethyl)picolinate
- Methyl 3-(trifluoromethyl)picolinate
- Picolinic acid
Comparison: Methyl 4-methoxy-3-(trifluoromethyl)picolinate is unique due to the presence of both a methoxy and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, compared to other similar compounds.
Properties
Molecular Formula |
C9H8F3NO3 |
---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
methyl 4-methoxy-3-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8F3NO3/c1-15-5-3-4-13-7(8(14)16-2)6(5)9(10,11)12/h3-4H,1-2H3 |
InChI Key |
IPEZJKYFJGMBNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.